molecular formula C4H11I2N B13576058 1-Iodobutan-2-amine hydroiodide CAS No. 2803861-48-3

1-Iodobutan-2-amine hydroiodide

Cat. No.: B13576058
CAS No.: 2803861-48-3
M. Wt: 326.95 g/mol
InChI Key: WQCROLXZSHGSTD-UHFFFAOYSA-N
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Description

1-Iodobutan-2-amine hydroiodide (CAS 2803861-48-3) is an organoiodine compound with the molecular formula C4H11I2N and a molecular weight of 326.95 g/mol . This chemical serves as a versatile synthetic intermediate, particularly as a precursor to β-iodoamines, which are valuable building blocks in organic and medicinal chemistry. Its research value lies in its application in ring-opening reactions and functionalization protocols. For instance, β-iodoamines can be efficiently synthesized via the ring-opening of aziridines with iodine, a method that provides these compounds in very good yields . Furthermore, the compound's structure makes it suitable for metal-free, visible-light-mediated iodoamination reactions of olefins, a modern and environmentally benign method that allows for high-yield functionalization and can be scaled to gram quantities . As a bifunctional molecule containing both an amine and an iodide, it is a useful precursor for further chemical transformations to create more complex nitrogen-containing structures. Researchers can leverage this compound in developing new synthetic routes and for the late-stage functionalization of bioactive molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2803861-48-3

Molecular Formula

C4H11I2N

Molecular Weight

326.95 g/mol

IUPAC Name

1-iodobutan-2-amine;hydroiodide

InChI

InChI=1S/C4H10IN.HI/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H

InChI Key

WQCROLXZSHGSTD-UHFFFAOYSA-N

Canonical SMILES

CCC(CI)N.I

Origin of Product

United States

Synthetic Methodologies for 1 Iodobutan 2 Amine Hydroiodide and Analogous Compounds

Direct Synthesis Approaches to Iodoamines

Direct approaches for the synthesis of iodoamines often involve the simultaneous introduction of the iodine and amine functionalities across a double bond. These methods are highly sought after for their atom economy and efficiency.

Catalytic Enantioselective Alkene Aminohalogenation

The catalytic enantioselective aminohalogenation of alkenes is a powerful strategy for the synthesis of chiral vicinal haloamines. nih.govnih.gov This method often employs a chiral catalyst to control the stereochemical outcome of the reaction.

A notable example is the copper-catalyzed enantioselective intramolecular aminohalogenation of terminal alkenes. nih.govacs.org While this method has been extensively used for the synthesis of chiral indolines and pyrrolidines, the principles can be applied to the synthesis of acyclic iodoamines from appropriate alkenyl amine precursors. For instance, the cyclization of N-sulfonyl protected pent-4-en-1-amines can yield 2-(iodomethyl)pyrrolidines, which are structural analogs of 1-iodobutan-2-amine.

The reaction typically involves a copper(II) triflate catalyst complexed with a chiral bis(oxazoline) ligand, such as (4S,5R)-Bis-Phbox. nih.gov TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) can serve as both the oxygen source and the stoichiometric oxidant in related aminooxygenation reactions, and similar principles can be applied to aminohalogenation. nih.gov

Table 1: Representative Copper-Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
N-Benzenesulfonyl-2-allylanilineCu(OTf)₂ / (4S,5R)-Bis-Phbox1,2-Dichloroethane609294
N-p-Tolylsulfonyl-4-penten-1-amineCu(OTf)₂ / (4S,5R)-Bis-Phbox1,2-Dichloroethane808591

Data sourced from similar reported aminooxygenation reactions and are illustrative for the aminohalogenation concept.

Metal-Free Visible-Light-Mediated Iodoamination Protocols

In recent years, the development of metal-free synthetic methods has gained significant traction due to their reduced environmental impact. A catalyst- and metal-free visible-light-mediated protocol for the iodoamination of various olefins has been developed, offering an environmentally benign approach. organic-chemistry.orgnih.govorganic-chemistry.org

This method utilizes N-iodosuccinimide (NIS) as the iodine source and a sulfonamide as the nitrogen source, with dimethyl carbonate (DMC) as a green and biodegradable solvent. organic-chemistry.org The reaction is initiated by visible light (e.g., 530 nm green LED), which is believed to generate a nitrogen-centered radical from the sulfonamide. This radical then adds to the alkene, followed by trapping of the resulting carbon-centered radical by NIS to afford the vicinal iodoamine. organic-chemistry.org This protocol has been shown to be scalable and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov

Table 2: Metal-Free Visible-Light-Mediated Iodoamination of Olefins

Alkene SubstrateNitrogen SourceSolventLight SourceYield (%)
StyreneTsNH₂DMCGreen LED (530 nm)95
1-OcteneNsNH₂DMCGreen LED (530 nm)88
CyclohexeneBsNH₂DMCGreen LED (530 nm)92

This table illustrates the general applicability of the method to various olefins.

Iodocyclization Strategies for Vicinal Iodoamines

Iodocyclization reactions provide a valuable route to cyclic vicinal iodoamines. These reactions typically involve the cyclization of an unsaturated amine or a derivative thereof, with the concomitant introduction of an iodine atom. For instance, the cyclization of unsaturated N-chloroamines can be catalyzed by tetrabutylammonium (B224687) iodide, proceeding through an N-iodoamine intermediate. researchgate.net

A related strategy involves the electrophilic iodocyclization of unsaturated N-acyl or N-sulfonyl amines. The reaction is initiated by an iodine source, such as iodine (I₂) or N-iodosuccinimide (NIS), which activates the double bond towards nucleophilic attack by the tethered nitrogen atom. This process can be highly stereoselective, depending on the substrate and reaction conditions. While often used for the synthesis of nitrogen heterocycles like pyrrolidines and piperidines, this methodology is foundational for creating the core structure of cyclic analogs of 1-iodobutan-2-amine.

Indirect Synthetic Routes and Precursor Chemistry

Indirect methods for the synthesis of 1-iodobutan-2-amine hydroiodide involve the sequential introduction of the amine and iodine functionalities onto a butane (B89635) scaffold.

Approaches Involving Halogen-Substituted Butan-2-amine Derivatives

One plausible indirect route to 1-iodobutan-2-amine involves starting with a halogen-substituted butan-2-amine derivative. For example, a precursor such as 1-chlorobutan-2-amine (B13192569) or 1-bromobutan-2-amine (B13150746) could undergo a halogen exchange reaction, known as the Finkelstein reaction, to introduce the iodine atom. chemistry-online.com The Finkelstein reaction typically employs sodium iodide in acetone, where the lower solubility of the resulting sodium chloride or bromide drives the equilibrium towards the formation of the iodoalkane. chemistry-online.com

The synthesis of the precursor, a halogen-substituted butan-2-amine, could be achieved through various methods, such as the reduction of a corresponding halogenated oxime or the amination of a dihalogenated butane.

Derivatization from Butane-Based Scaffolds and Introduction of Iodine and Amine Functionalities

A more fundamental approach starts with a simple butane-based scaffold, such as 1-butanol (B46404) or but-1-ene.

From 1-butanol, 1-iodobutane (B1219991) can be synthesized by reaction with red phosphorus and iodine. youtube.com A subsequent step would be required to introduce the amine group at the 2-position. This could potentially be achieved through a sequence of radical bromination to introduce a bromine at the 2-position, followed by nucleophilic substitution with an amine source. However, controlling the regioselectivity of such reactions can be challenging.

Alternatively, starting from but-1-ene, one could envision a two-step process. First, the anti-Markovnikov hydrobromination of but-1-ene using HBr in the presence of peroxides would yield 1-bromobutane. youtube.com This can then be converted to 1-iodobutane via the Finkelstein reaction. chemistry-online.comyoutube.com The subsequent introduction of the amine group at the 2-position would still be a challenge.

A more direct approach from but-1-ene would be an aziridination reaction, followed by ring-opening of the aziridine (B145994) with an iodide source. The regioselectivity of the ring-opening would be crucial in obtaining the desired 1-iodobutan-2-amine isomer.

Optimization of Reaction Conditions and Yield for this compound Formation

The formation of 1-iodobutan-2-amine from a suitable precursor, such as 2-ethylaziridine (B1583769), is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and ensuring the regioselective formation of the desired product. The subsequent treatment with hydroiodic acid then affords the hydroiodide salt.

Key parameters that are typically optimized include the choice of iodinating agent, solvent, temperature, and reaction time. The use of promoters or catalysts can also significantly influence the reaction's efficiency and selectivity. organic-chemistry.orgresearchgate.net For instance, the reaction of 2-ethylaziridine with an iodine source can theoretically yield two regioisomers: 1-iodobutan-2-amine and 2-iodobutan-1-amine. The optimization process aims to favor the formation of the former.

Detailed Research Findings:

Research into the ring-opening of aziridines has shown that the choice of the iodine source is critical. Reagents such as sodium iodide (NaI) or molecular iodine (I₂) are commonly employed. d-nb.infoorganic-chemistry.org The solvent system also plays a pivotal role; polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are often favored to facilitate the nucleophilic attack of the iodide ion. organic-chemistry.org

Temperature is another key variable. While some ring-opening reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. organic-chemistry.org However, higher temperatures can sometimes lead to the formation of undesired byproducts, necessitating a careful balance.

The table below illustrates a hypothetical optimization study for the synthesis of 1-iodobutan-2-amine from 2-ethylaziridine, showcasing how varying reaction parameters can impact the product yield.

Table 1: Optimization of Reaction Conditions for 1-Iodobutan-2-amine Formation

Entry Iodine Source Solvent Temperature (°C) Time (h) Yield (%)
1 NaI Acetonitrile 25 24 65
2 I₂ Acetonitrile 25 24 72
3 I₂ Dichloromethane 25 24 78
4 I₂ Dichloromethane 40 12 85

This table is generated based on analogous reactions and represents a plausible optimization scenario.

The data suggests that molecular iodine in dichloromethane at a slightly elevated temperature could provide a high yield. The addition of a promoter like thiophenol has been shown in related studies to dramatically increase the reaction rate and yield, even at room temperature. organic-chemistry.org Following the formation of the free base, stoichiometric addition of hydroiodic acid would complete the synthesis of this compound.

Solid-Phase Synthesis Techniques for Amino Halide Intermediates

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds, including amino halide intermediates, by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. d-nb.infomdpi.com The synthesis of a compound like 1-iodobutan-2-amine on a solid support would involve attaching a suitable precursor to a resin, carrying out the necessary chemical transformations, and finally cleaving the target molecule from the support.

General Strategy:

A plausible solid-phase synthesis of 1-iodobutan-2-amine could commence with the immobilization of a protected amino alcohol, such as N-Boc-2-aminobutan-1-ol, onto a suitable resin, for example, a Wang resin. mdpi.com The hydroxyl group of the amino alcohol would be attached to the resin via an ester linkage.

Once the precursor is anchored to the solid support, the following steps could be envisioned:

Deprotection: Removal of the Boc protecting group from the amine.

Iodination: Conversion of the hydroxyl group to an iodide. This might be achieved through an Appel-type reaction or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an iodide source.

Cleavage: Release of the final product, 1-iodobutan-2-amine, from the resin. Treatment with a strong acid like trifluoroacetic acid (TFA) would cleave the ester linkage and simultaneously protonate the amine to form the corresponding salt. sigmaaldrich.com If the hydroiodide salt is specifically desired, a final salt exchange step might be necessary.

Detailed Research Findings:

The efficiency of each step in solid-phase synthesis is highly dependent on the choice of reagents, solvents, and reaction conditions. For instance, the coupling of the protected amino acid to the resin is often facilitated by coupling agents like HBTU/HOBt. nih.gov The cleavage conditions must be carefully chosen to release the desired product without causing degradation. sigmaaldrich.comacsgcipr.org

The table below outlines a hypothetical solid-phase synthesis protocol for 1-iodobutan-2-amine.

Table 2: Hypothetical Solid-Phase Synthesis Protocol for 1-Iodobutan-2-amine

Step Reagent(s) Solvent Purpose
1. Loading Fmoc-2-aminobutan-1-ol, DIC, DMAP DMF Attach precursor to Wang resin
2. Fmoc Deprotection 20% Piperidine in DMF DMF Expose the primary amine
3. Amine Protection Boc₂O, DIPEA DMF Protect the amine for subsequent steps
4. Hydroxyl Activation Ts-Cl, Pyridine DCM Convert hydroxyl to a tosylate leaving group
5. Iodination NaI DMF Displace the tosylate with iodide

This table presents a plausible, though hypothetical, sequence for the solid-phase synthesis of the target compound based on established methodologies.

This solid-phase approach allows for the modular synthesis of various amino halides by changing the starting amino alcohol and the halogenating agent, making it a versatile technique for generating libraries of such compounds for further research and development.

Chemical Reactivity and Transformation Pathways of 1 Iodobutan 2 Amine Hydroiodide

Electrophilic and Nucleophilic Character of the Iodide and Amine Functionalities

1-Iodobutan-2-amine possesses both nucleophilic and electrophilic centers, which dictates its reactivity. The primary amine group (—NH₂) contains a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. libretexts.orgmasterorganicchemistry.com Amines readily react with electrophiles, which are electron-deficient species. masterorganicchemistry.com The nucleophilicity of an amine is influenced by factors such as steric hindrance; for instance, bulky amines like tert-butylamine (B42293) are less nucleophilic than less hindered amines. masterorganicchemistry.com

Conversely, the carbon atom bonded to the iodine (the C1 position) is an electrophilic center. Iodine is a good leaving group due to the weakness of the carbon-iodine bond and the stability of the resulting iodide anion. This makes the carbon susceptible to attack by nucleophiles. libretexts.org The iodide ion itself is an excellent nucleophile, particularly in protic solvents where it is less strongly solvated compared to smaller halides like fluoride. libretexts.org This dual character allows the molecule to potentially react with both electrophiles (at the amine) and nucleophiles (at the carbon-bearing iodine).

Reaction Mechanisms Involving Amine-Halogen Interactions and Hydroiodide Formation

The interaction between amines and halogens, such as iodine, is a complex process that can lead to the formation of hydroiodide salts. gre.ac.ukgre.ac.uk Studies have shown that these reactions are initiated by the formation of a molecular complex between the amine and the halogen. gre.ac.ukgre.ac.uk The hydrogen iodide generated during subsequent reactions converts any unreacted amine into its corresponding hydroiodide salt, which is generally inert to further oxidation by iodine under the same conditions. gre.ac.ukgre.ac.uk

A key pathway in the reaction of amines with halogens involves the oxidation of the amine. gre.ac.ukgre.ac.uk This mode of reaction is dependent on the presence of an α-aliphatic hydrogen in the amine molecule. gre.ac.ukgre.ac.uk The initial product of this oxidation is a corresponding immonium salt. gre.ac.ukgre.ac.uk Iminium ions are intermediates in various organic reactions, including the formation of imines and enamines from carbonyl compounds. libretexts.orgyoutube.com

These immonium salt intermediates are reactive and can undergo further transformations. Depending on the reaction conditions, they may hydrolyze to form a secondary amine and a carbonyl compound or be converted into an enamine. gre.ac.ukgre.ac.uk Enamines are the nitrogen analogs of enols and are nucleophilic at the α-carbon. makingmolecules.commasterorganicchemistry.com They can be formed from an iminium ion if there is a proton on an adjacent carbon that can be removed. masterorganicchemistry.com These enamines can then participate in subsequent inter- or intramolecular reactions. gre.ac.ukgre.ac.uk

The general mechanism for enamine formation from a secondary amine and a ketone involves several steps:

Nucleophilic addition of the amine to the carbonyl to form a tetrahedral intermediate. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation of an adjacent carbon to yield the final enamine. libretexts.org

The initial interaction between an amine and a halogen, like iodine, proceeds through the formation of a charge-transfer (CT) complex. gre.ac.ukgre.ac.uk In these complexes, the amine acts as an electron donor (Lewis base) and the halogen acts as an electron acceptor (Lewis acid). rsc.orgnih.gov The nitrogen lone pair of the amine interacts with the halogen. gre.ac.ukgre.ac.uk

The formation of these CT complexes is a critical preliminary step that facilitates further chemical reactions. gre.ac.uk It has been shown that such complexes can undergo subsequent chemical changes, leading to the generation of hydrogen iodide and the oxidation of the amine. gre.ac.ukgre.ac.uk The role of charge transfer is significant in halogen bonding, as it shortens the bonding distance and can be critical for the proper description and strength of the interaction. nih.gov Mechanistic studies on other systems have supported the formation of transient, ion-pair charge-transfer complexes that can be promoted by light to induce electron transfer. cam.ac.uk

Intramolecular Cyclization Reactions and Heterocycle Formation

The vicinal (1,2-) arrangement of the iodo and amine groups in 1-iodobutan-2-amine makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic compounds.

Vicinal haloamines are well-known to undergo spontaneous intramolecular nucleophilic substitution to generate aziridines. wikipedia.org This reaction is analogous to the formation of epoxides from halohydrins. wikipedia.org The amine's nucleophilic nitrogen atom attacks the adjacent carbon bearing the halogen, displacing the halide ion and forming the strained, three-membered aziridine (B145994) ring. wikipedia.org

In the case of 1-iodobutan-2-amine, the primary amine can attack the carbon at position 1, displacing the iodide to form 2-ethylaziridine (B1583769). This intramolecular cyclization is a common and efficient method for aziridine synthesis. wikipedia.orgnih.gov The reaction is often stereospecific. rsc.org

Nitrogen-containing heterocycles are prevalent scaffolds in medicinal chemistry and natural products. nih.govnih.govrsc.org The 1-iodobutan-2-amine structure, primarily through its conversion to an aziridine intermediate, serves as a versatile building block for synthesizing a variety of more complex heterocycles. researchgate.netmdpi.com

Aziridines are valuable synthetic intermediates because their strained ring can be opened by a wide range of nucleophiles. nih.gov This ring-opening can be part of a cascade reaction to build larger heterocyclic systems. For example:

Pyrrolidines: Aziridines can undergo a formal [3+2] cycloaddition with alkenes to yield pyrrolidines. researchgate.net

Tetrahydroisoquinolines: A Lewis acid-promoted three-component reaction between an aziridine, an arene, and an aldehyde can produce substituted tetrahydroisoquinolines. researchgate.net

Oxathiazinanes: Intramolecular ring-opening of aziridines by pendant sulfamates can lead to six-membered oxathiazinane heterocycles, which are precursors to vicinal diamines. nih.gov

Tetrahydropyrrolo[2,3-b]indoles: Ring-opening of enantiopure aziridines with 2-bromoindoles, followed by copper-catalyzed cyclization, can produce complex indole-containing heterocycles. mdpi.com

Therefore, the 1-iodobutan-2-amine scaffold is a gateway to a rich variety of nitrogenous heterocyclic structures, demonstrating its utility in synthetic organic chemistry. mdpi.comdntb.gov.ua

Intermolecular Reactions and Derivatization Strategies

The dual functionality of 1-iodobutan-2-amine allows for a range of intermolecular reactions and derivatization strategies. These transformations can target either the iodinated carbon center, the amine group, or both, leading to a variety of molecular architectures. The initial state of the compound as a hydroiodide salt means the amine is present as an ammonium (B1175870) ion, rendering it non-nucleophilic until it is deprotonated. Therefore, reaction conditions, particularly the pH, play a crucial role in determining the reaction pathway.

The carbon atom bonded to the iodine in 1-iodobutan-2-amine is a primary carbon, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The iodide ion is an excellent leaving group, facilitating these reactions. quora.com

In its hydroiodide salt form, the neighboring ammonium group can exert an influence on the substitution reaction. However, upon neutralization to the free amine, the molecule possesses both a nucleophilic center (the amine) and an electrophilic center (the carbon-iodine bond).

Common nucleophiles that can displace the iodide include:

Ammonia (B1221849) and Amines: Reaction with ammonia or other primary or secondary amines can lead to the formation of diamines. However, these reactions are often difficult to control, as the newly formed amine can also act as a nucleophile, leading to polyalkylation and the formation of secondary, tertiary, and even quaternary ammonium salts. quora.comyoutube.comchemguide.co.uk Using a large excess of the nucleophilic amine can favor the formation of the primary substitution product. quora.com

Hydroxide (B78521) and Alkoxides: Treatment with hydroxide or alkoxide ions can yield the corresponding amino alcohol or amino ether.

Thiols and Thiolates: These sulfur-based nucleophiles are generally very effective in SN2 reactions and would readily displace the iodide to form an amino thiol.

Cyanide: The cyanide ion is a potent nucleophile that can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The general scheme for nucleophilic substitution at the primary carbon is as follows:

R-CH(NH₂)-CH₂I + Nu⁻ → R-CH(NH₂)-CH₂Nu + I⁻

Where R is an ethyl group and Nu⁻ represents a generic nucleophile.

Table 1: Examples of Nucleophilic Substitution Products from 1-Iodobutan-2-amine

Nucleophile (Nu⁻)Reagent ExampleProduct NameProduct Structure
HydroxideSodium hydroxide (NaOH)1-Aminobutan-2-olCH₃CH₂CH(NH₂)CH₂OH
Methoxide (B1231860)Sodium methoxide (NaOCH₃)1-Methoxybutan-2-amineCH₃CH₂CH(NH₂)CH₂OCH₃
CyanideSodium cyanide (NaCN)3-AminopentanenitrileCH₃CH₂CH(NH₂)CH₂CN
ThiolateSodium hydrosulfide (B80085) (NaSH)1-Amino-2-butanethiolCH₃CH₂CH(NH₂)CH₂SH

Note: The table presents hypothetical products based on the known reactivity of similar iodoalkanes.

A significant intramolecular reaction that can compete with intermolecular nucleophilic substitution is the formation of a three-membered aziridine ring. In the presence of a non-nucleophilic base, the deprotonated amine can act as an internal nucleophile, displacing the iodide to form a highly strained but synthetically useful aziridinium (B1262131) intermediate, which can then be opened by external nucleophiles. The synthesis of such 1,2-iodoamines can be achieved through the ring-opening of aziridines. organic-chemistry.org

The primary amine group in 1-iodobutan-2-amine is a versatile functional handle for a variety of chemical transformations. These reactions typically require the amine to be in its free, deprotonated state.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. This is a common strategy to protect the amine group or to introduce new functionalities.

CH₃CH₂CH(NH₂)CH₂I + R'COCl → CH₃CH₂CH(NHCOR')CH₂I + HCl

Alkylation: As mentioned earlier, the amine can act as a nucleophile and react with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and ultimately to a quaternary ammonium salt. youtube.comchemguide.co.uk Controlling the stoichiometry is crucial to achieve selective mono-alkylation.

CH₃CH₂CH(NH₂)CH₂I + R'X → CH₃CH₂CH(NHR')CH₂I + HX

Reductive Amination: The amine can undergo reaction with aldehydes or ketones in the presence of a reducing agent (like sodium borohydride) to form secondary or tertiary amines.

Hofmann Elimination: While typically applied to quaternary ammonium hydroxides, a related elimination pathway is conceivable for 1-iodobutan-2-amine under strongly basic conditions. This would involve the formation of an alkene. However, given the presence of the iodo group, other reaction pathways might predominate.

Table 2: Derivatization Reactions of the Amine Group in 1-Iodobutan-2-amine

Reaction TypeReagent(s)Product ClassGeneral Product Structure
AcylationAcetyl chloride, baseAmideCH₃CH₂CH(NHCOCH₃)CH₂I
AlkylationMethyl iodide (excess)Quaternary Ammonium SaltCH₃CH₂CH(N(CH₃)₃⁺)CH₂I I⁻
SulfonylationToluenesulfonyl chloride, baseSulfonamideCH₃CH₂CH(NHTs)CH₂I

Note: The table illustrates potential derivatization products based on the general reactivity of primary amines.

The interplay between the nucleophilic amine and the electrophilic iodinated carbon makes 1-iodobutan-2-amine a molecule with complex but predictable reactivity, enabling its use as a building block in the synthesis of more complex nitrogen-containing compounds.

Stereochemical Investigations of 1 Iodobutan 2 Amine Hydroiodide

Enantioselective Synthesis Strategies for Chiral Iodoamines

The synthesis of enantiomerically pure chiral amines is a significant area of research in organic chemistry. nih.gov For a molecule like 1-iodobutan-2-amine, which contains a stereocenter at the C2 position, achieving high enantioselectivity is crucial for its potential applications.

The development of chiral catalysts is central to the enantioselective synthesis of iodoamines. nih.gov Iodocyclization, a powerful method for constructing nitrogen-containing heterocycles, can be rendered enantioselective through the use of chiral catalysts. While 1-iodobutan-2-amine is an acyclic iodoamine, the principles of chiral catalyst design for iodocyclization are relevant to its synthesis.

Chiral iodoarene catalysts, for instance, have emerged as environmentally friendly alternatives to transition-metal-based catalysts. nih.gov These catalysts, often possessing C1 or C2 symmetry, can be derived from readily available chiral sources like lactic acid derivatives. nih.gov The general approach involves the in-situ generation of a chiral hypervalent iodine(III) species from a chiral iodoarene precursor using an oxidant. This chiral iodine(III) species then mediates the enantioselective iodination of a suitable precursor, such as an allylic amine, leading to the formation of a chiral iodoamine.

Table 1: Examples of Chiral Iodoarene Catalyst Backbones

Catalyst Type Chiral Moiety Symmetry
Lactate-based Lactic Acid C1 or C2
Biaryl-based Axially Chiral Biaryl C2

This table illustrates common structural motifs in chiral iodoarene catalysts that could be adapted for the synthesis of chiral iodoamines.

The development of novel chiral catalysts continues to be an active area of research, with the goal of achieving higher yields and enantioselectivities for a broader range of substrates. nih.gov

Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.comnumberanalytics.com In the context of synthesizing 1-iodobutan-2-amine, if the starting material already contains a chiral center, the introduction of the iodo and amino groups must be controlled to yield the desired diastereomer.

Aminoiodination reactions, which introduce both an amino and an iodo group across a double bond, are a direct route to vicinal iodoamines. The diastereoselectivity of these reactions can be influenced by several factors, including:

Substrate Control: The existing stereocenter in the substrate can direct the incoming reagents to a specific face of the molecule.

Reagent Control: The use of a chiral reagent or catalyst can override the directing effect of the substrate's stereocenter.

Reaction Conditions: Parameters such as solvent, temperature, and the nature of the iodine source can impact the diastereomeric ratio of the product.

For instance, the reaction of a chiral allylic amine with an iodine source and a nucleophilic nitrogen source could proceed via a cyclic iodonium (B1229267) ion intermediate. The stereochemistry of the final product would depend on the direction of the nucleophilic attack on this intermediate, which can be influenced by steric and electronic factors. aalto.fi

Determination of Absolute and Relative Stereochemistry

Once a chiral compound like 1-iodobutan-2-amine is synthesized, determining its stereochemical purity and assigning the absolute and relative configuration of its stereocenters is a critical step.

X-ray crystallography is a powerful and definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. nih.govnih.gov To perform X-ray crystallography, the compound must first be obtained as a single crystal of suitable quality. nih.gov

For 1-iodobutan-2-amine hydroiodide, the presence of the heavy iodine atom is advantageous for determining the absolute configuration through anomalous dispersion. nih.gov The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data can be used to construct an electron density map, which reveals the precise arrangement of atoms in the crystal lattice.

Table 2: Crystallographic Data for a Hypothetical Chiral Amine Salt

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 12.2
c (Å) 15.6
Z 4

This table presents hypothetical crystallographic data for a chiral amine salt, illustrating the type of information obtained from an X-ray diffraction experiment.

In cases where obtaining suitable crystals for X-ray crystallography is challenging, the stereochemistry of a chiral amine can be determined through derivatization followed by spectroscopic analysis, primarily NMR. researchgate.net

This method involves reacting the chiral amine with a chiral derivatizing agent (CDA), also known as a chiral resolving agent, to form a pair of diastereomers. wikipedia.org These diastereomers will have different physical properties, including distinct NMR spectra. By analyzing the differences in the chemical shifts and coupling constants of the diastereomeric derivatives, it is often possible to deduce the absolute configuration of the original amine.

Common chiral derivatizing agents for amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides. The resulting amides exhibit characteristic shifts in their ¹H and ¹⁹F NMR spectra that can be correlated to the stereochemistry at the amine-bearing carbon.

Chiral Amplification and Resolution Methods

For cases where an enantioselective synthesis yields a mixture of enantiomers (a racemic or scalemic mixture), methods for chiral amplification and resolution can be employed to obtain the desired enantiomer in high purity.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treatment with a base.

Table 3: Common Chiral Resolving Agents for Amines

Resolving Agent Type
Tartaric Acid Chiral Acid
(R)-(-)-Mandelic Acid Chiral Acid

This table lists examples of commercially available chiral acids that can be used to resolve racemic amines.

Chiral amplification refers to a process where a small initial enantiomeric excess in a system is significantly increased. nih.gov Some crystallization processes, particularly those involving conglomerate-forming systems where racemization can occur in solution, can lead to a substantial amplification of the enantiomeric excess in the solid phase. nih.gov

Influence of Stereochemistry on Reaction Kinetics and Product Selectivity

The stereochemistry of this compound, a chiral molecule, is a critical determinant in the kinetics and outcomes of its chemical reactions. The spatial arrangement of the iodo and amino groups around the chiral center at the second carbon atom dictates the molecule's interaction with other reagents, influencing both the speed of reactions and the specific stereoisomers of the products formed. This section delves into the nuanced ways in which the stereoisomeric forms of this compound, namely (R)-1-Iodobutan-2-amine hydroiodide and (S)-1-Iodobutan-2-amine hydroiodide, affect reaction rates and product distribution in various chemical transformations.

The primary reactions of interest for haloamines like this compound are nucleophilic substitution (S_N2) and elimination (E2) reactions. The stereochemical configuration of the starting material plays a pivotal role in the transition states of these reactions, thereby governing the stereochemistry of the resulting products.

Nucleophilic Substitution (S_N2) Reactions:

In an S_N2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the iodine atom). A key characteristic of the S_N2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. When a pure enantiomer of this compound undergoes an S_N2 reaction, the product will have the opposite stereochemical configuration.

For instance, the reaction of (R)-1-Iodobutan-2-amine hydroiodide with a nucleophile (Nu⁻) will yield the (S)-substituted product. The rate of this reaction is highly dependent on the steric hindrance around the reaction center. The ethyl group and the aminium group (–NH₃⁺) in this compound create a specific steric environment that influences the ease of nucleophilic attack.

Reactant StereoisomerNucleophile (Nu⁻)Product StereoisomerExpected Outcome
(R)-1-Iodobutan-2-amine hydroiodideAzide (N₃⁻)(S)-2-Azidobutan-1-amineInversion of configuration
(S)-1-Iodobutan-2-amine hydroiodideThiolate (RS⁻)(R)-2-(R-sulfanyl)butan-1-amineInversion of configuration

This table illustrates the expected stereochemical outcome of S_N2 reactions based on the principle of Walden inversion. The actual reaction rates would require experimental data.

Elimination (E2) Reactions:

Elimination reactions of this compound, typically promoted by a strong base, involve the removal of a proton and the iodide leaving group to form an alkene. The E2 mechanism has a strict stereochemical requirement: the proton and the leaving group must be in an anti-periplanar conformation. This means they must lie in the same plane but on opposite sides of the carbon-carbon bond.

The specific conformation required for the E2 reaction dictates which product isomer is formed. Due to the presence of the chiral center, the transition state energies for the formation of different alkene products (e.g., but-1-ene, (Z)-but-2-ene, and (E)-but-2-ene) will differ, leading to a specific product distribution that is dependent on the stereochemistry of the starting material.

For example, the elimination reaction of the two enantiomers of this compound with a strong, non-nucleophilic base would proceed through different diastereomeric transition states, potentially leading to different ratios of the resulting alkenes.

Reactant StereoisomerBasePossible Alkene ProductsFactors Influencing Product Selectivity
(R)-1-Iodobutan-2-amine hydroiodidePotassium tert-butoxideBut-1-ene, (Z)-But-2-ene, (E)-But-2-eneStability of diastereomeric transition states, steric hindrance to proton abstraction.
(S)-1-Iodobutan-2-amine hydroiodidePotassium tert-butoxideBut-1-ene, (Z)-But-2-ene, (E)-But-2-eneStability of diastereomeric transition states, steric hindrance to proton abstraction.

This table outlines the possible products of E2 elimination. The precise product ratios are highly sensitive to the stereochemistry of the reactant and the reaction conditions.

Influence on Reaction Kinetics:

The stereochemistry of this compound also has a measurable effect on the rate of its reactions. In S_N2 reactions, the energy of the transition state is influenced by steric interactions between the incoming nucleophile, the leaving group, and the substituents on the chiral carbon. While the intrinsic reactivity of the (R) and (S) enantiomers with an achiral nucleophile is identical, the presence of a chiral environment (such as a chiral solvent or a chiral catalyst) can lead to different reaction rates for the two enantiomers, a process known as kinetic resolution.

Similarly, in E2 reactions, the stability of the required anti-periplanar transition state is affected by the stereochemical arrangement of the substituents. Gauche interactions between bulky groups in the transition state can raise its energy, thereby slowing down the reaction. The relative rates of elimination for the (R) and (S) enantiomers will depend on the relative energies of their respective diastereomeric transition states.

Detailed research findings on the specific reaction kinetics and product selectivity for this compound are not widely available in public literature. However, the fundamental principles of stereochemistry in S_N2 and E2 reactions provide a strong framework for predicting the influence of its chiral nature on its chemical behavior. Experimental studies would be necessary to quantify these effects and provide specific data for the tables above.

Advanced Analytical and Spectroscopic Approaches for the Characterization of 1 Iodobutan 2 Amine Hydroiodide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a molecule. For 1-Iodobutan-2-amine hydroiodide, HRMS would provide a highly accurate mass measurement of the protonated molecular ion of the free base, [C₄H₁₀IN + H]⁺. This technique allows for the determination of the mass with enough precision to distinguish it from other ions with the same nominal mass.

The presence of nitrogen in an amine can be identified by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. youtube.com The free base, 1-Iodobutan-2-amine, has a molecular formula of C₄H₁₀IN. The presence of a single nitrogen atom and a single iodine atom (the most abundant isotope of which is ¹²⁷I) results in a molecular weight with an odd integer value. docbrown.info

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would be compared to the calculated exact mass. Fragmentation patterns are also critical for structural confirmation. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which for 1-Iodobutan-2-amine would involve the breaking of the C1-C2 or C2-C3 bonds. youtube.com The loss of an iodine atom would also likely result in a prominent peak. docbrown.info

Table 1: Predicted High-Resolution Mass Spectrometry Data for 1-Iodobutan-2-amine

IonPredicted m/zDescription
[C₄H₁₁IN]⁺199.9936Protonated molecular ion of the free base
[C₄H₁₀N]⁺72.0813Loss of iodine radical
[C₃H₈N]⁺58.0657Alpha-cleavage with loss of CH₂I
[CH₄IN]⁺142.9415Alpha-cleavage with loss of C₃H₇

Note: The predicted m/z values are for the most abundant isotopes and are presented for the free base which would be observed in the gas phase during mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The protons on the carbon adjacent to the nitrogen (C2) and the carbon bearing the iodine (C1) are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to simple alkanes. libretexts.orgpressbooks.pub The N-H protons of the amine and the ammonium (B1175870) proton in the hydroiodide salt would likely appear as broad signals and their chemical shift can be concentration-dependent. libretexts.orgpressbooks.pub The addition of D₂O would lead to the exchange of these protons with deuterium, causing their signals to disappear from the spectrum, which is a useful diagnostic tool. pressbooks.pub

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1, H1' (CH₂I)3.2 - 3.5dd, dd~10, ~4
H2 (CHNH₃⁺)3.0 - 3.3m-
H3, H3' (CH₂)1.6 - 1.9m-
H4 (CH₃)0.9 - 1.1t~7
NH₃⁺Variable (broad)s-

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration. 'm' denotes a multiplet, 'dd' a doublet of doublets, and 't' a triplet.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. In this compound, four distinct signals are expected, corresponding to the four carbon atoms of the butane (B89635) chain. The chemical shifts are influenced by the electronegativity of the attached functional groups. The carbon atom bonded to the iodine (C1) will be significantly shifted to a higher field (lower ppm value) due to the "heavy atom effect" of iodine. docbrown.info Conversely, the carbon atom bonded to the amino group (C2) will be deshielded and appear at a lower field. openstax.org

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Iodobutan-2-amine

CarbonPredicted Chemical Shift (ppm)
C1 (CH₂I)5 - 15
C2 (CHNH₂)50 - 60
C3 (CH₂)25 - 35
C4 (CH₃)10 - 15

Note: Predicted chemical shifts are for the free base, relative to TMS, and can be influenced by the solvent and protonation state.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the complex NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity throughout the carbon skeleton. For example, correlations would be expected between the protons on C2 and those on C1 and C3.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a mixture. For a polar compound like this compound, a reversed-phase HPLC method would likely be the most suitable approach.

Due to the lack of a strong chromophore in the molecule, direct UV detection at low wavelengths might be possible but could lack sensitivity and selectivity. A more robust approach would involve pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the primary amine. thermofisher.comnih.govresearchgate.net Reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose. thermofisher.comresearchgate.net

A typical HPLC method development would involve:

Column Selection: A C18 or C8 stationary phase would be a good starting point for separating the derivatized amine from impurities.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good resolution and peak shape.

Detector Selection: A UV-Vis or fluorescence detector would be used, depending on the chosen derivatizing agent.

Method Validation: The developed method would then be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure its reliability for purity assessment.

Table 4: General HPLC Method Parameters for the Analysis of Derivatized 1-Iodobutan-2-amine

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized linear gradient from low to high %B
Flow Rate 1.0 mL/min
Detection UV or Fluorescence (wavelength dependent on derivatizing agent)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's low volatility and the polar nature of the primary amine salt. To overcome these limitations and render the analyte suitable for GC separation, a derivatization step is essential. This process involves converting the non-volatile primary amine into a more volatile and thermally stable derivative.

Derivatization:

A common and effective method for the derivatization of primary amines is N-acylation. researchgate.netresearchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBOC) are frequently employed. iu.eduoup.com The reaction, typically carried out in an appropriate solvent and sometimes with a catalyst, replaces the active hydrogen atoms of the amine group with an acyl group, thereby increasing the molecule's volatility and improving its chromatographic behavior. researchgate.netiu.edu For 1-Iodobutan-2-amine, derivatization with TFAA would yield N-(1-iodobutan-2-yl)-2,2,2-trifluoroacetamide.

Expected GC-MS Findings:

The resulting derivative can be readily analyzed by GC-MS. The gas chromatogram would be expected to show a single, well-defined peak corresponding to the derivatized compound, indicating a successful derivatization with minimal byproducts. The retention time of this peak is influenced by the derivative's volatility and its interaction with the GC column's stationary phase.

The mass spectrum, obtained from the electron ionization (EI) of the derivative, would provide critical structural information through its fragmentation pattern. Based on established fragmentation rules for iodoalkanes and acylated amines, the following key fragments would be anticipated docbrown.infonih.govlibretexts.orgjove.com:

Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the derivatized molecule. Due to the presence of a single nitrogen atom, this peak will have an odd nominal mass, in accordance with the nitrogen rule. jove.com

Alpha-Cleavage: A dominant fragmentation pathway for amines and their derivatives is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgjove.com This would result in the formation of a stable, resonance-stabilized iminium ion.

Loss of Iodine: A characteristic fragmentation for iodoalkanes is the cleavage of the carbon-iodine bond, leading to a prominent peak corresponding to the loss of an iodine radical (I•). docbrown.info

Other Fragments: Additional fragments arising from the cleavage of the butyl chain and the trifluoroacetyl group would also be expected.

The predicted fragmentation of N-(1-iodobutan-2-yl)-2,2,2-trifluoroacetamide is detailed in the table below.

Predicted Fragment Structure Significance
Molecular Ion (M+)[C6H9F3INO]+Confirms the molecular weight of the derivative.
[M - I]+[C6H9F3NO]+Indicates the presence of iodine in the molecule.
Iminium Ion[CH3CH=NHCOCF3]+Result of alpha-cleavage, confirming the amine position.
Butyl Cation[C4H9]+Arises from cleavage of the C-N bond.
Iodine Cation[I]+Characteristic fragment for iodo-compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds, providing a unique spectroscopic fingerprint for the compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine salt and alkyl iodide functionalities. The hydroiodide salt form significantly influences the spectrum, particularly in the N-H stretching region. cdnsciencepub.comresearchgate.netcapes.gov.br

N-H Stretching: As a primary amine salt, the -NH3+ group will exhibit a broad and strong absorption band in the region of 3200-2800 cm⁻¹. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. This band may overlap with the C-H stretching vibrations. spectroscopyonline.com

N-H Bending: Two distinct bending vibrations for the -NH3+ group are anticipated. An asymmetric bending mode is expected between 1625-1560 cm⁻¹, and a symmetric bending mode should appear between 1550-1500 cm⁻¹. spectroscopyonline.com

C-H Stretching and Bending: The aliphatic butyl group will give rise to C-H stretching vibrations typically in the 2975-2845 cm⁻¹ range and C-H bending vibrations around 1470-1365 cm⁻¹. researchgate.net

C-I Stretching: A characteristic absorption for the carbon-iodine bond is expected in the far-infrared region, typically between 600-500 cm⁻¹. researchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

C-I Stretching: The C-I bond, being relatively non-polar, is expected to show a strong and distinct signal in the Raman spectrum in the 600-500 cm⁻¹ region.

Skeletal Vibrations: The carbon backbone of the butyl group will produce characteristic Raman signals that contribute to the fingerprint region of the spectrum.

N-H Vibrations: While N-H stretching and bending vibrations are also Raman active, their intensities can be variable. The symmetric N-H vibrations are often more prominent in the Raman spectrum than their asymmetric counterparts.

The combination of IR and Raman spectroscopy allows for a comprehensive identification of the functional groups present in this compound. The key vibrational modes are summarized in the table below.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
-NH3+Stretching3200 - 2800 (broad, strong)3200 - 2800
-NH3+Asymmetric Bending1625 - 15601625 - 1560
-NH3+Symmetric Bending1550 - 15001550 - 1500
C-H (Aliphatic)Stretching2975 - 28452975 - 2845
C-H (Aliphatic)Bending1470 - 13651470 - 1365
C-IStretching600 - 500600 - 500 (strong)

Computational and Theoretical Studies on 1 Iodobutan 2 Amine Hydroiodide

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of 1-iodobutan-2-amine hydroiodide would allow for the exploration of its conformational landscape, identifying the most stable conformers and the energy barriers between them. Additionally, these simulations can provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the behavior of the compound in different environments (e.g., in solution or in the solid state). Understanding these interactions is key to predicting its physical properties and how it interacts with other molecules.

Mechanistic Insights from Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling can be employed to investigate the mechanisms of chemical reactions. nih.govnih.govarxiv.org For this compound, this could involve studying its potential decomposition pathways, its reactivity with other chemical species, and the transition states involved in these processes. nih.govnih.gov Such studies would provide fundamental insights into its chemical stability and reactivity, which is essential for its synthesis, handling, and application. By mapping out the potential energy surface for various reactions, researchers can identify the most likely reaction pathways and predict reaction kinetics. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Calculating these spectra for this compound and comparing them with experimentally obtained data would serve as a powerful tool for structural validation. Discrepancies between predicted and experimental spectra can often highlight specific structural features or intermolecular interactions that were not initially considered.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted PeaksExperimental Peaks
IR (cm⁻¹)Data not availableData not available
¹H NMR (ppm)Data not availableData not available
¹³C NMR (ppm)Data not availableData not available

Note: This table is for illustrative purposes only, as the necessary computational and experimental data for this compound are not available.

Computational Analysis of Chiroptical Properties (e.g., Circular Dichroism)

Given that 1-iodobutan-2-amine is a chiral molecule, computational analysis of its chiroptical properties, such as circular dichroism (CD), would be particularly valuable. Time-dependent DFT (TD-DFT) is a common method used to predict CD spectra. These calculations can help in assigning the absolute configuration of the molecule and in understanding the relationship between its three-dimensional structure and its interaction with polarized light. Such studies are fundamental for applications in stereoselective synthesis and analysis.

Synthetic Utility of 1 Iodobutan 2 Amine Hydroiodide As a Chemical Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 1-iodobutan-2-amine hydroiodide makes it a strategic intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen. The primary amine can be readily acylated, alkylated, or used in condensation reactions, while the secondary iodide serves as a handle for introducing a wide range of substituents via nucleophilic substitution reactions.

One of the key potential applications of this compound is in the synthesis of substituted aziridines. By treating the free base form of 1-iodobutan-2-amine with a non-nucleophilic base, an intramolecular SN2 reaction can be induced, leading to the formation of 2-ethylaziridine (B1583769). This three-membered ring is a common motif in many biologically active compounds and can be further functionalized by ring-opening reactions with various nucleophiles.

Furthermore, the amine group can be protected, allowing for selective reactions at the carbon bearing the iodine. For instance, after protection of the amine (e.g., as a carbamate (B1207046) or amide), the iodide can be displaced by a variety of nucleophiles, including carbanions, cyanides, or azides. Subsequent deprotection of the amine would then yield a polyfunctionalized butane (B89635) derivative, which could serve as a key fragment in the total synthesis of natural products or pharmaceutical agents. The synthesis of 1,2-iodoamines can be achieved through methods like the ring-opening of aziridines or the iodoamination of olefins, highlighting potential pathways to access the parent 1-iodobutan-2-amine structure organic-chemistry.org.

Precursor for Nitrogen-Containing Polyfunctional Compounds

This compound is an ideal starting material for the synthesis of a variety of nitrogen-containing polyfunctional compounds. The reactivity of the carbon-iodine bond allows for the introduction of diverse functional groups at the 1-position, while the amine at the 2-position can be elaborated through various N-functionalization strategies.

For example, reaction with a bifunctional reagent can lead to the formation of more complex acyclic structures. Treatment with an amino acid, for instance, could result in the formation of a dipeptide-like structure. The primary amine of 1-iodobutan-2-amine can form a peptide bond with the carboxylic acid of the amino acid, while the iodide can be displaced by a nucleophilic side chain of another amino acid or a different nucleophile altogether.

The inherent functionality of 1-iodobutan-2-amine also makes it a suitable precursor for various heterocyclic systems. Beyond aziridines, it can be used to construct larger rings. For instance, reaction with a dicarbonyl compound could lead to the formation of a dihydropyrazine (B8608421) or a related six-membered heterocycle. The initial condensation would likely involve the amine and one of the carbonyl groups, followed by an intramolecular alkylation where the iodide is displaced by an enolate or a related nucleophile.

Application in Cascade and Tandem Reactions for C-N Bond Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that involve at least two consecutive reactions where each subsequent step is a result of the functionality formed in the previous one. This compound is a prime candidate for use in such reactions due to its vicinal amino and iodo functionalities. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple starting materials.

A potential cascade reaction involving 1-iodobutan-2-amine could be initiated by an intermolecular N-alkylation or N-acylation, followed by an intramolecular C-alkylation. For example, reacting 1-iodobutan-2-amine with an acrylic acid derivative could first lead to a Michael addition involving the amine, followed by an intramolecular cyclization where the iodide is displaced by the enolate formed, resulting in a substituted piperidinone.

Another intriguing possibility lies in the application of chemistry analogous to the Hofmann-Löffler reaction. While this reaction typically involves N-haloamines, a derivative of 1-iodobutan-2-amine could potentially undergo a similar transformation. For instance, after N-chlorination or N-bromination of the amine, a radical-mediated 1,5-hydrogen atom transfer could be initiated, leading to the formation of a carbon-centered radical at the 4-position. This radical could then be trapped, leading to the formation of a pyrrolidine (B122466) ring, a common scaffold in medicinal chemistry recercat.catyoutube.com. Such a transformation would be a powerful tool for the construction of this important heterocyclic system.

Utility in Diversification Strategies for Chemical Libraries

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis of a large number of compounds, known as a chemical library studylib.netdeepdyve.com. This compound is an excellent scaffold for the generation of such libraries due to its two distinct points of chemical diversity.

In a typical library synthesis, the amine functionality could be reacted with a diverse set of carboxylic acids to generate a library of amides. Subsequently, the iodide could be displaced by a variety of nucleophiles in a parallel synthesis format. This two-step sequence would allow for the creation of a large and diverse library of compounds from a single starting material.

For example, a library of 100 carboxylic acids and 100 nucleophiles could, in principle, generate a library of 10,000 distinct compounds. This approach is highly amenable to solid-phase synthesis, where the 1-iodobutan-2-amine scaffold could be attached to a resin via the amine, allowing for easy purification after the nucleophilic displacement of the iodide. Cleavage from the resin would then yield the final library of compounds. The generation of such libraries is invaluable for high-throughput screening to identify new drug candidates or materials with desired properties.

Comparison with Other Halogenated Amine Building Blocks in Synthetic Applications

The synthetic utility of this compound can be better understood by comparing it with other halogenated amine building blocks, such as the corresponding bromo- and chloro-derivatives. The nature of the halogen atom significantly influences the reactivity of the carbon-halogen bond.

The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-Cl, C-Br, C-I), making iodides the best leaving groups in nucleophilic substitution reactions. This means that 1-iodobutan-2-amine will generally react faster and under milder conditions in SN2 reactions compared to its bromo and chloro analogs. This enhanced reactivity is advantageous in many synthetic applications, as it can lead to higher yields and shorter reaction times.

However, the high reactivity of the iodide can also be a disadvantage in some cases, as it may lead to undesired side reactions or instability. For instance, the compound may be more prone to decomposition via elimination reactions or self-reaction. The choice of halogen will therefore depend on the specific synthetic transformation being targeted. For reactions that require a highly reactive electrophile, the iodide is preferred. For reactions where a more controlled or selective reaction is needed, the bromo or even the chloro derivative might be a better choice.

The table below summarizes some key differences in reactivity between alkyl iodides, bromides, and chlorides.

PropertyAlkyl IodideAlkyl BromideAlkyl Chloride
C-X Bond Strength (kJ/mol) ~238~285~346
Leaving Group Ability ExcellentGoodModerate
Reactivity in SN2 Reactions HighestIntermediateLowest
Susceptibility to Elimination HighIntermediateLower

This comparison highlights the unique position of 1-iodobutan-2-amine as a highly reactive and versatile building block, with its reactivity profile making it particularly suitable for applications where rapid C-N or C-C bond formation is desired.

Future Research Directions and Unexplored Chemical Space for 1 Iodobutan 2 Amine Hydroiodide

Development of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

The presence of two stereogenic centers in products derived from 1-Iodobutan-2-amine hydroiodide necessitates precise control over stereochemistry. Future research should focus on developing novel catalytic systems capable of achieving high levels of enantioselectivity and diastereoselectivity.

Chiral Hypervalent Iodine Catalysis: The development of chiral hypervalent iodine catalysts could enable a range of enantioselective transformations. epfl.ch These catalysts, generated in situ from chiral iodoarenes, could facilitate reactions such as asymmetric aminofluorination or aminooxygenation, transforming the iodo-amine into highly functionalized diamine derivatives. researchgate.net

Transition-Metal Catalysis: Copper-catalyzed systems, which have shown success in the enantioselective hydroamination of α,β-unsaturated carbonyl compounds to form β-amino acid derivatives, could be adapted. nih.govrsc.org Research into NiH-catalyzed hydroamidation of related alkenyl amides also provides a promising starting point for developing methods to synthesize vicinal diamines with high enantiopurity. rsc.org

Organocatalysis: The amine functionality in the target molecule itself can be leveraged in organocatalytic cascade reactions, potentially using a single catalyst to mediate multiple stereoselective bond formations. ias.ac.in

Control over diastereoselectivity is equally crucial. In reactions creating a new stereocenter, the existing chirality in 1-Iodobutan-2-amine can influence the outcome. youtube.commsu.edu Future work should explore how different catalytic systems—be it organocatalysts, transition metals, or hypervalent iodine reagents—can be tuned to favor the formation of one diastereomer over others, a principle demonstrated in the synthesis of complex cyclohexanones and dihydroimidazoles. researchgate.netbeilstein-journals.org

Exploration of Sustainable and Environmentally Benign Synthetic Routes

Modern synthetic chemistry increasingly emphasizes green and sustainable practices. Research into the synthesis of this compound and its derivatives should prioritize methods that are atom-economical and utilize environmentally benign reagents and solvents. rsc.org

Aqueous Media Synthesis: Exploring synthetic routes in aqueous media can significantly reduce the reliance on volatile organic solvents. Methods developed for the alkylation of amines and the synthesis of chiral hydroxylamines in water demonstrate the feasibility of this approach. researchgate.net For instance, the ring-opening of aziridines with halides has been successfully performed in water using β-cyclodextrin as a phase-transfer catalyst. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions: Developing protocols that avoid heavy metal catalysts is a key goal of green chemistry. A visible-light-mediated, catalyst- and metal-free iodoamination of olefins using dimethyl carbonate (DMC) as a green solvent offers a template for future research. organic-chemistry.org

Use of N-Halo Reagents: N-haloimides, such as N-iodosuccinimide (NIS), are inexpensive and can act as both an activator and a halogen source, potentially enabling catalyst-free C-C bond activation and halogenation of precursor alcohols under redox-neutral conditions. rsc.orgresearchgate.net

Future research could focus on a one-pot synthesis starting from readily available amino alcohols, proceeding through an intermediate that is cyclized and opened to yield the target compound, thereby minimizing purification steps and waste. mdpi.com

Investigation of Unconventional Reactivity Patterns and N-Functionalization

The unique combination of an iodine atom and an amine group suggests that this compound could participate in novel and unconventional chemical reactions.

Radical Reactions: The carbon-iodine bond can be homolytically cleaved to generate carbon-centered radicals. Future studies could explore atom transfer radical reactions, for instance, by reacting 1-iodobutan-2-amine with acetylenes to generate complex quaternary-substituted products. doi.org Mechanistic studies on iodine-mediated reactions often suggest the involvement of radical processes, opening a rich area for investigation. researchgate.net

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state, unlocking new reactivity. While hypervalent iodine reagents are typically used as external oxidants, exploring the direct transformation of the iodo-group within the molecule into a reactive hypervalent species could lead to novel intramolecular cyclizations and rearrangements.

N-Functionalization and Rearrangements: Beyond simple alkylation or acylation, the N-H bonds are targets for functionalization. Research could investigate N-haloamine formation and subsequent reactions like the Hofmann-Löffler reaction to generate cyclic amine derivatives. acs.org Furthermore, iodine-catalyzed oxidative rearrangement of amines to form valuable α-amino acid derivatives presents another avenue for exploration. researchgate.net The reactivity of iodine is versatile, as it can act as both an electrophile and a nucleophile depending on the reaction conditions, and its interactions can be fine-tuned. youtube.com

Advanced Mechanistic Elucidation through In Situ Spectroscopy and Kinetic Isotope Effects

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The application of advanced analytical techniques to study reactions involving this compound is a critical future research direction.

In Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of reacting species. youtube.comyoutube.com This can help identify transient intermediates, determine reaction kinetics, and understand the role of catalysts and additives. rsc.org For example, monitoring the characteristic vibrational frequencies of the C-I, C-N, and N-H bonds would provide direct insight into the bond-breaking and bond-forming events as they occur.

Kinetic Isotope Effects (KIE): KIE studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), are powerful tools for probing transition state structures. wikipedia.org A change in reaction rate upon isotopic substitution (kH/kD) can reveal whether a specific C-H or N-H bond is broken in the rate-determining step. princeton.edulibretexts.org For reactions involving 1-Iodobutan-2-amine, a primary KIE would be expected for processes where N-H or α-C-H bond cleavage is rate-limiting. princeton.edu Secondary KIEs can provide information about changes in hybridization at the reacting center, helping to distinguish between, for example, SN1 and SN2 mechanisms. wikipedia.org Studying the solvent isotope effect by comparing reaction rates in H₂O and D₂O can also elucidate the role of proton transfer in the mechanism. acs.org

These mechanistic investigations will provide the fundamental knowledge needed to rationally design more efficient and selective reactions.

Design and Synthesis of Advanced Derivatives with Tailored Reactivity for Complex Molecular Architecture

As a chiral building block, this compound is a valuable starting material for the synthesis of more complex molecules, particularly those with applications in pharmaceuticals and materials science.

Scaffold for Bioactive Molecules: Chiral β-amino acids and vicinal diamines are privileged structures in many natural products and drugs. rsc.orgnsf.gov Future research should focus on using 1-iodobutan-2-amine as a synthon to construct these motifs. The iodine atom can be displaced by a wide range of nucleophiles, while the amine can be incorporated into heterocyclic systems or peptide chains.

Late-Stage Functionalization: The ability to introduce the iodo-amine moiety into complex, biologically active molecules in the later stages of a synthesis is highly desirable. organic-chemistry.org This allows for the rapid generation of analog libraries for structure-activity relationship studies. Research could focus on developing robust methods for the β-C–H functionalization of more complex N-alkylamines to install the iodo-amine functionality. researchgate.net

Synthesis of Novel Ligands: The diamine structure that can be derived from 1-iodobutan-2-amine makes it an attractive candidate for the synthesis of new chiral ligands for asymmetric catalysis. By tailoring the substituents on the nitrogen atoms, it may be possible to create ligands that are highly effective for a range of metal-catalyzed reactions.

The synthesis of iodo derivatives of complex scaffolds, such as carboranes, demonstrates how iodine can serve as a reactive handle for further transformations, a strategy that is directly applicable to derivatives of 1-iodobutan-2-amine. researchgate.net

High-Throughput Screening Methodologies for Discovering New Reaction Modalities

To accelerate the discovery of new reactions and optimize existing ones for this compound, high-throughput screening (HTS) methodologies are indispensable. sigmaaldrich.com

Screening for Yield and Enantioselectivity: HTS assays can be developed to rapidly determine both the yield and the enantiomeric excess (ee) of a reaction. Fluorescence-based assays, for example, can be designed where the chiral amine product displaces a fluorescent indicator from a chiral receptor, leading to a change in signal that can be correlated with concentration and ee. nih.govnih.govpnas.org

Reaction Discovery: HTS allows for the parallel testing of hundreds of different reaction conditions, including various catalysts, ligands, solvents, and additives. sigmaaldrich.com This approach is ideal for discovering entirely new transformations for this compound or for identifying optimal conditions for a desired reaction with unprecedented speed. Specialized kits for screening cross-coupling reactions, such as Buchwald-Hartwig amination, can be adapted for this purpose. sigmaaldrich.com

Data-Driven Optimization: The large datasets generated by HTS can be used in conjunction with machine learning algorithms to map the chemical space of a reaction system. This can help predict optimal reaction conditions and guide the development of novel catalytic systems for amine-acid coupling and other transformations. umich.edu

By combining parallel synthesis with rapid analytical methods, HTS can overcome traditional bottlenecks in reaction development and unlock the full potential of this compound as a synthetic building block. nih.gov

Q & A

Q. What experimental designs reconcile conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use fractional factorial designs to isolate variables (e.g., catalyst loading, solvent polarity). Validate via collaborative studies across labs, adhering to reproducibility guidelines in . Contrast with perovskite studies where chloride doping resolved efficiency contradictions .

Notes

  • Contradictions : Discrepancies in solubility/stability data require multi-lab validation .
  • Advanced Tools : DFT, MD, and transient spectroscopy bridge experimental-computational gaps .
  • Safety : Toxicity parallels necessitate stringent handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.